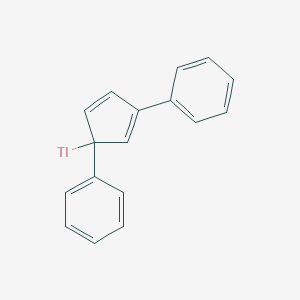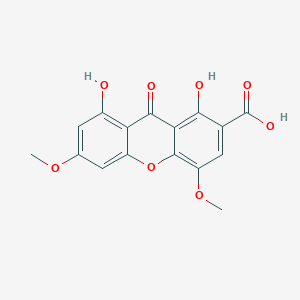![molecular formula C28H60OSi6 B14278926 2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde CAS No. 171620-65-8](/img/structure/B14278926.png)
2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde is a highly sterically demanding compound known for its unique structural properties. The compound features three bis(trimethylsilyl)methyl groups attached to a benzaldehyde core, which significantly influences its reactivity and stability. This compound is often used in organic synthesis and materials science due to its ability to stabilize highly reactive intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde typically involves the reaction of 2,4,6-tris(bromomethyl)benzaldehyde with bis(trimethylsilyl)methyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bis(trimethylsilyl)methyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2,4,6-Tris[bis(trimethylsilyl)methyl]benzoic acid.
Reduction: 2,4,6-Tris[bis(trimethylsilyl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a protecting group for reactive intermediates and as a precursor for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in drug development due to its ability to stabilize reactive intermediates and enhance the bioavailability of active compounds.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde involves its ability to stabilize highly reactive intermediates through steric hindrance. The bulky bis(trimethylsilyl)methyl groups create a protective environment around the reactive center, preventing unwanted side reactions and decomposition. This stabilization is crucial in various chemical transformations, allowing for the selective formation of desired products.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(trifluoromethyl)benzaldehyde: Another sterically demanding compound with trifluoromethyl groups instead of bis(trimethylsilyl)methyl groups.
2,4,6-Tris(tert-butyl)benzaldehyde: Features tert-butyl groups, providing steric hindrance similar to bis(trimethylsilyl)methyl groups.
2,4,6-Tris(trimethylsilyl)benzaldehyde: Contains trimethylsilyl groups, offering steric protection but with different electronic properties.
Uniqueness
2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde is unique due to the combination of steric hindrance and electronic effects provided by the bis(trimethylsilyl)methyl groups. This combination enhances its ability to stabilize reactive intermediates and makes it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
171620-65-8 |
|---|---|
Fórmula molecular |
C28H60OSi6 |
Peso molecular |
581.3 g/mol |
Nombre IUPAC |
2,4,6-tris[bis(trimethylsilyl)methyl]benzaldehyde |
InChI |
InChI=1S/C28H60OSi6/c1-30(2,3)26(31(4,5)6)22-19-23(27(32(7,8)9)33(10,11)12)25(21-29)24(20-22)28(34(13,14)15)35(16,17)18/h19-21,26-28H,1-18H3 |
Clave InChI |
PGCRYGLXISWIOV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(C1=CC(=C(C(=C1)C([Si](C)(C)C)[Si](C)(C)C)C=O)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)

![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)


![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)
![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)

![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
